tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate: is a chemical compound with the molecular formula C14H20BNO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 1,3-dihydrobenzo[c][1,2]oxaborole with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure optimal yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its boron-containing structure makes it valuable in the development of boron-based catalysts and reagents .
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets, making it a useful tool in biochemical assays .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be developed into drugs for treating various diseases, including infections and cancer .
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is mediated by the boron atom within the compound, which can form reversible covalent bonds with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole
- tert-Butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate
- 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
Uniqueness
tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate stands out due to its specific tert-butyl and carbamate functional groups, which confer unique chemical and biological properties. These functional groups enhance its stability, reactivity, and potential for interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H20BNO4 |
---|---|
Molecular Weight |
277.13 g/mol |
IUPAC Name |
tert-butyl N-[1-(1-hydroxy-3H-2,1-benzoxaborol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H20BNO4/c1-9(16-13(17)19-14(2,3)4)12-10-7-5-6-8-11(10)15(18)20-12/h5-9,12,18H,1-4H3,(H,16,17) |
InChI Key |
VXWDBUZYZPRJFD-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2C(O1)C(C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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